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molecular formula C10H11FO3 B8569173 methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate

methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate

Cat. No. B8569173
M. Wt: 198.19 g/mol
InChI Key: MYMMSSQNVBIPMM-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

(E)-3-(4-Benzyloxy-3-fluoro-phenyl)-acrylic acid methyl ester (0.37 g, 1.2 mmol) obtained in Step B was dissolved in EtOAc (4 mL) and MeOH (2 mL). The solution was added with 10% Pd/C (0.03 g), and the mixture was stirred under hydrogen atmosphere for 18 hours. The reactant was filtered by using celite, and the filtrate was washed with EtOAc to obtain the title compound (0.25 g, 98%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.03 g
Type
catalyst
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])/[CH:4]=[CH:5]/[C:6]1[CH:11]=[CH:10][C:9]([O:12]CC2C=CC=CC=2)=[C:8]([F:20])[CH:7]=1>CCOC(C)=O.CO.[Pd]>[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([F:20])[CH:7]=1

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
COC(\C=C\C1=CC(=C(C=C1)OCC1=CC=CC=C1)F)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reactant was filtered
WASH
Type
WASH
Details
the filtrate was washed with EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CCC1=CC(=C(C=C1)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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